![molecular formula C19H23N3O2 B7542668 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea
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Overview
Description
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MP-10 is a selective dopamine D3 receptor antagonist, which means it can block the activity of this receptor in the brain. This property has led to investigations into the potential use of MP-10 in the treatment of addiction, depression, and other neurological disorders.
Mechanism of Action
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea acts as a selective antagonist of the dopamine D3 receptor in the brain. This receptor is involved in the regulation of reward and motivation, and is thought to play a role in addiction and other neurological disorders. By blocking the activity of this receptor, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can reduce the rewarding effects of drugs of abuse, and may also have antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can reduce the self-administration of cocaine and other drugs of abuse in animal models. This suggests that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may be effective in reducing drug-seeking behavior in humans. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has also been shown to increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are known to play a role in mood regulation. This suggests that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may have potential as an adjunct to current antidepressant treatments.
Advantages and Limitations for Lab Experiments
One advantage of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is its selective activity at the dopamine D3 receptor, which reduces the risk of unwanted side effects. 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is also commercially available for research purposes, making it accessible to researchers in the field of neuroscience. However, one limitation of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dose and treatment regimen for 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea in this context.
Another potential future direction is its use in the treatment of depression. While preliminary studies have shown promising results, further research is needed to determine the safety and efficacy of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea as an adjunct to current antidepressant treatments.
Finally, 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may have potential applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Further studies are needed to determine the potential usefulness of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea in these contexts.
Synthesis Methods
The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea involves several steps, starting with the reaction of 2-methoxyphenylpiperidin-4-amine with phenyl isocyanate to form 1-[1-(2-methoxyphenyl)piperidin-4-yl]urea. This intermediate is then reacted with phenyl isocyanate again to produce the final product, 1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-phenylurea. The synthesis of 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has been described in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has been investigated for its potential applications in the field of neuroscience. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Studies have shown that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can reduce the rewarding effects of cocaine in animal models, suggesting that it may be a promising candidate for the development of new treatments for addiction.
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea has also been investigated for its potential use in the treatment of depression. Studies have shown that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea can increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are known to play a role in mood regulation. This suggests that 1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea may be a useful adjunct to current antidepressant treatments.
properties
IUPAC Name |
1-[1-(2-methoxyphenyl)piperidin-4-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-16(12-14-22)21-19(23)20-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNDGXGGMJDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea |
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